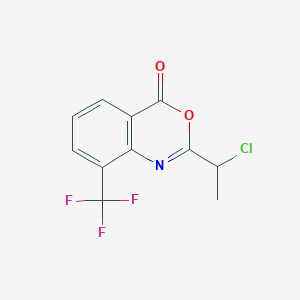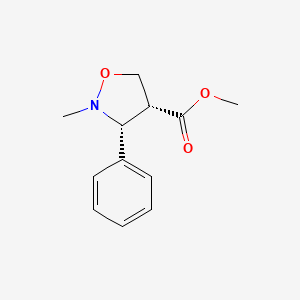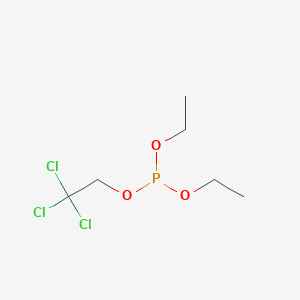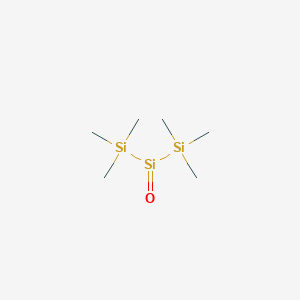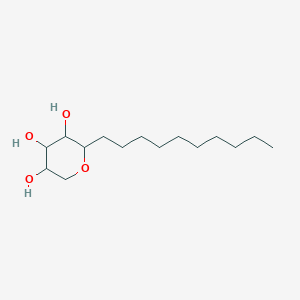![molecular formula C12H22OSi B14408060 Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- CAS No. 80699-65-6](/img/structure/B14408060.png)
Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C12H22OSi. It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy group. This compound is known for its unique structure, which includes a six-membered ring with two double bonds and three methyl groups attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with 3,5,5-trimethyl-1,3-cyclohexadien-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3,5,5-trimethyl-1,3-cyclohexadien-1-ol+trimethylsilyl chloride→Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through cell membranes. The compound can also participate in hydrophobic interactions and hydrogen bonding, influencing its binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Methyltris(trimethylsiloxy)silane: A more complex silane with multiple trimethylsiloxy groups.
Uniqueness
Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]- is unique due to its six-membered ring structure with double bonds and multiple methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80699-65-6 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
trimethyl-(3,5,5-trimethylcyclohexa-1,3-dien-1-yl)oxysilane |
InChI |
InChI=1S/C12H22OSi/c1-10-7-11(13-14(4,5)6)9-12(2,3)8-10/h7-8H,9H2,1-6H3 |
InChI Key |
QTLPEPGOPLUNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(=C1)O[Si](C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
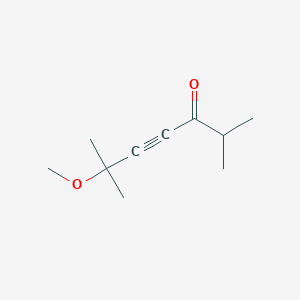
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)
